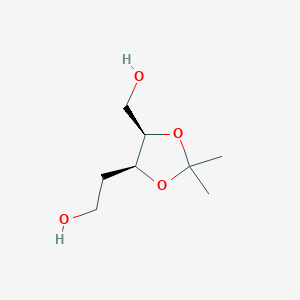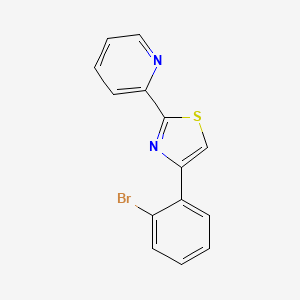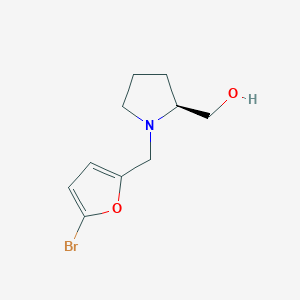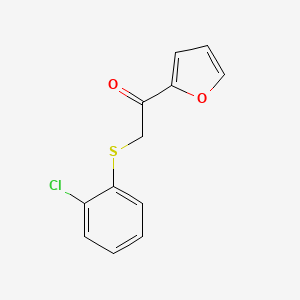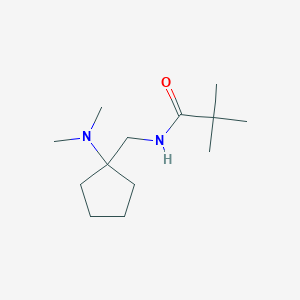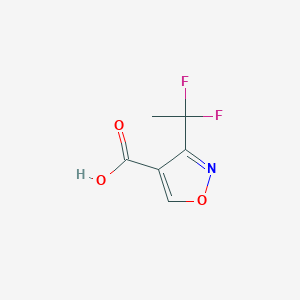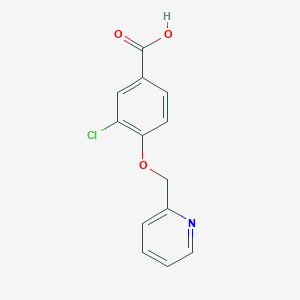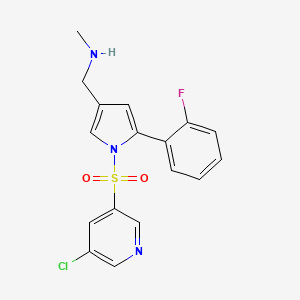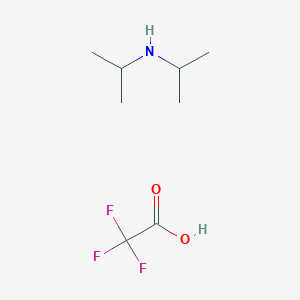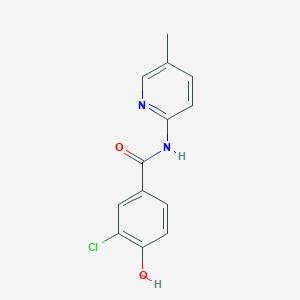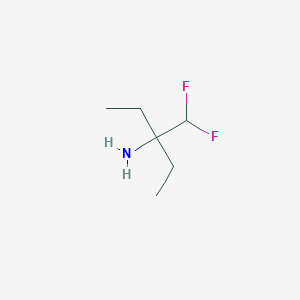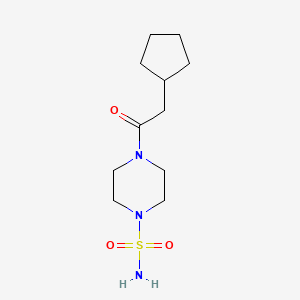
4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C11H21N3O3S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, diuretic, and hypoglycemic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide typically involves the reaction of piperazine derivatives with sulfonyl chlorides. One common method includes the reaction of 4-phenyl-piperazine with chlorosulfonyl isocyanate in the presence of a base such as triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures (0°C) and then stirred at room temperature for a few hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in treating bacterial infections and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets in bacterial cells. It acts as a competitive inhibitor of enzymes involved in folic acid synthesis, such as dihydropteroate synthetase . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the bacteriostatic effect .
類似化合物との比較
Similar Compounds
Sulfamethazine: A sulfonamide used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide is unique due to its specific chemical structure, which includes a cyclopentylacetyl group attached to the piperazine ring.
特性
分子式 |
C11H21N3O3S |
|---|---|
分子量 |
275.37 g/mol |
IUPAC名 |
4-(2-cyclopentylacetyl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C11H21N3O3S/c12-18(16,17)14-7-5-13(6-8-14)11(15)9-10-3-1-2-4-10/h10H,1-9H2,(H2,12,16,17) |
InChIキー |
WXZVQAIJQPZUFU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


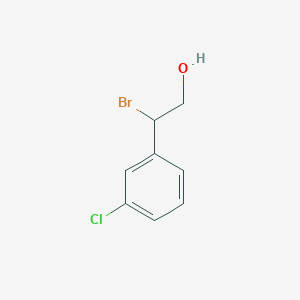
![2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
